

Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinotolast Sodium

Cat. No.: B1662753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium (also known as FR-71021) is a potent, orally active anti-allergic agent. Its primary pharmacological action lies in the inhibition of the release of key inflammatory mediators from mast cells, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2). This activity translates to significant efficacy in preclinical models of type I allergic reactions, such as passive cutaneous anaphylaxis and anaphylactic bronchoconstriction. This technical guide provides a comprehensive overview of the available pharmacological data on **Quinotolast Sodium**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic therapies.

Introduction

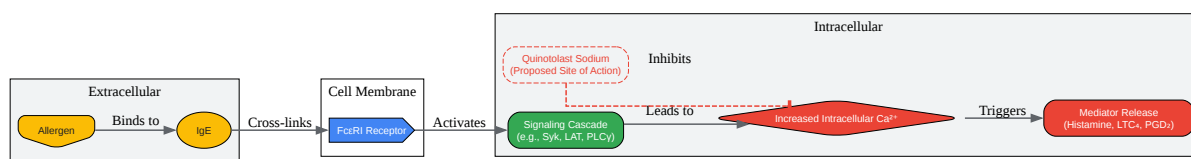
Allergic diseases, driven by type I hypersensitivity reactions, represent a significant global health burden. Mast cells are central players in the pathophysiology of these conditions. Upon activation, typically through IgE-receptor cross-linking, mast cells degranulate and release a cascade of pro-inflammatory mediators that are responsible for the clinical manifestations of allergies. **Quinotolast Sodium** has emerged as a promising mast cell stabilizer, effectively attenuating these processes. This document synthesizes the current understanding of the pharmacological profile of **Quinotolast Sodium**.

Mechanism of Action

Quinotolast Sodium exerts its anti-allergic effects by stabilizing mast cells and inhibiting the release of inflammatory mediators. In vitro studies have demonstrated its ability to suppress the release of histamine, leukotriene C4 (LTC₄), and prostaglandin D₂ (PGD₂) from dispersed human lung cells and cultured mast cells in a concentration-dependent manner.[1][2][3] While the precise molecular targets within the mast cell signaling cascade have not been fully elucidated in the public domain, its action is consistent with interference at a point upstream of mediator release, potentially involving the modulation of intracellular signaling pathways triggered by IgE receptor activation.

Signaling Pathway of Mast Cell Degranulation and Potential Intervention by Quinotolast Sodium

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and highlights the likely point of intervention for a mast cell stabilizer like **Quinotolast Sodium**.



[Click to download full resolution via product page](#)

Figure 1: Proposed Mechanism of Action of **Quinotolast Sodium**.

In Vitro Efficacy

Quinotolast Sodium has demonstrated potent inhibitory effects on the release of allergic mediators from various cell types in vitro.

Table 1: In Vitro Inhibition of Mediator Release by Quinotolast Sodium

Cell Type	Mediator Inhibited	Concentration Range	Potency (IC50)	Percent Inhibition	Reference(s)
Human dispersed lung cells	Histamine, LTC4, PGD2	1-100 µg/mL	Not Reported	Concentration-dependent	[1] [2] [3]
Human dispersed lung cells	PGD2	100 µg/mL	Not Applicable	100%	[1] [2]
Human dispersed lung cells	LTC4	100 µg/mL	Not Applicable	54%	[1] [2]
Mouse cultured mast cells	Peptide Leukotrienes (pLTs)	Not Specified	0.72 µg/mL	Not Applicable	[2] [3]

In Vivo Efficacy

The anti-allergic activity of **Quinotolast Sodium** has been confirmed in preclinical animal models of type I hypersensitivity.

Table 2: In Vivo Efficacy of Quinotolast Sodium in Allergic Models

Animal Model	Allergic Reaction	Route of Administration	Potency (ED50)	Notes	Reference(s)
Rats	Passive Cutaneous Anaphylaxis (PCA)	Intravenous (i.v.)	0.0063 mg/kg	Dose-dependent inhibition.	[2]
Rats	Passive Cutaneous Anaphylaxis (PCA)	Oral (p.o.)	0.0081 mg/kg	Almost complete inhibition at 0.32 mg/kg.	[2]
Rats	Anaphylactic Bronchoconstriction	Intravenous (i.v.) & Oral (p.o.)	Potent Inhibition (ED50 not specified)	-	[2][3]

Pharmacokinetic Profile (ADME)

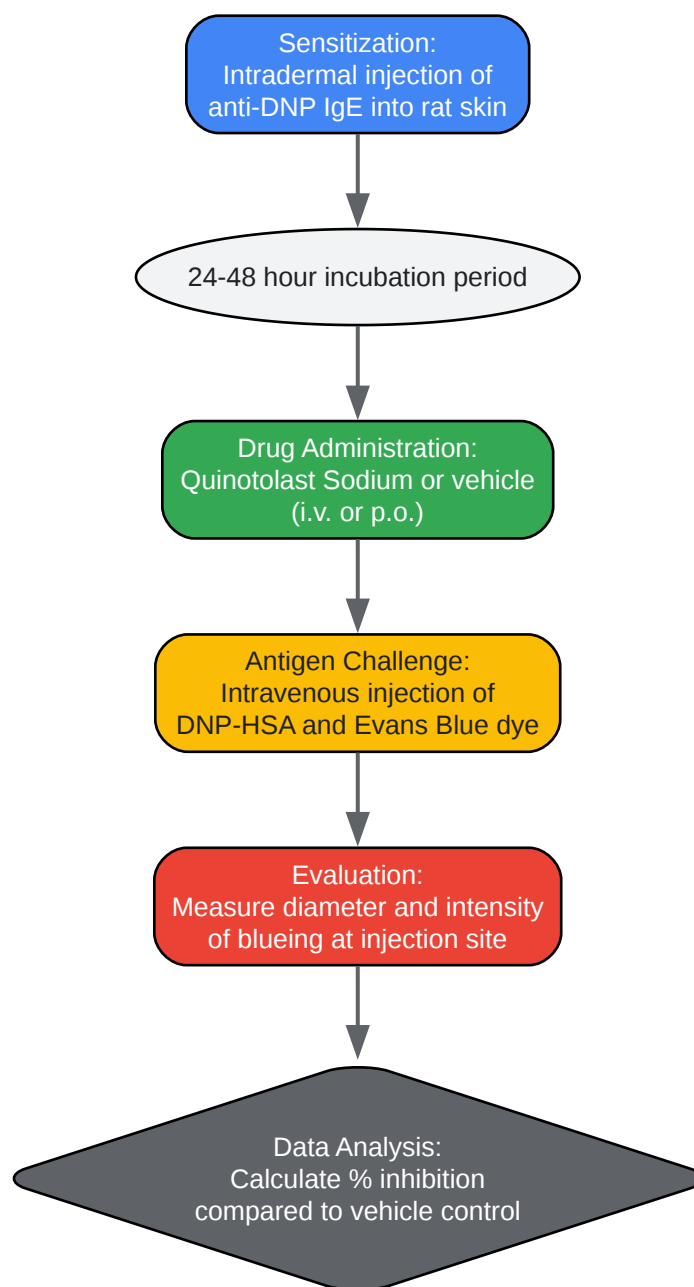
Detailed public information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of **Quinotolast Sodium** is limited. Further studies are required to fully characterize its pharmacokinetic profile, which is crucial for determining optimal dosing regimens and understanding its disposition in the body.

Experimental Protocols

The following are representative protocols for the key in vivo and in vitro assays used to characterize the pharmacological profile of **Quinotolast Sodium**. These are based on standard methodologies, as the exact protocols from the cited studies are not publicly available.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.



[Click to download full resolution via product page](#)

Figure 2: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Assay.

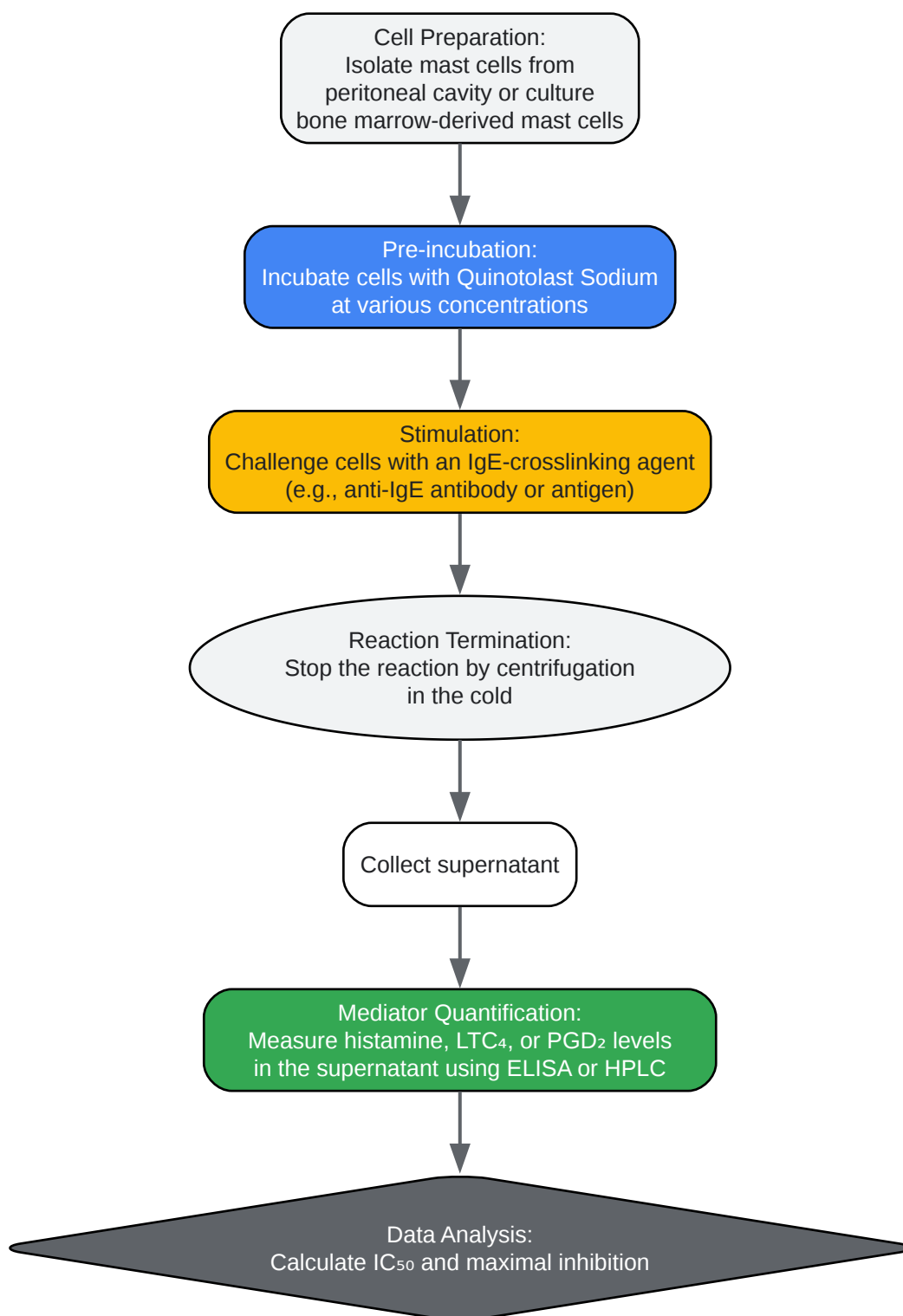
Anaphylactic Bronchoconstriction in Guinea Pigs

This model evaluates the protective effect of a compound against allergen-induced airway obstruction.

- **Animal Sensitization:** Guinea pigs are actively sensitized by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.
- **Drug Administration:** After a sensitization period (typically 2-3 weeks), animals are treated with **Quinotolast Sodium** or vehicle via the desired route (i.v. or p.o.).
- **Anesthesia and Surgical Preparation:** Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A pressure transducer is connected to a side arm of the cannula to monitor intra-tracheal pressure, which reflects changes in airway resistance.
- **Antigen Challenge:** A subparalyzing dose of a neuromuscular blocking agent is administered, and the animals are challenged with an intravenous injection of the antigen.
- **Measurement of Bronchoconstriction:** The increase in intra-tracheal pressure is recorded.
- **Data Analysis:** The peak increase in pressure in the drug-treated group is compared to the vehicle control group to determine the percentage of inhibition.

In Vitro Mediator Release from Mast Cells

This assay quantifies the inhibitory effect of a compound on the release of histamine and other mediators from mast cells.



[Click to download full resolution via product page](#)

Figure 3: Workflow for the In Vitro Mediator Release Assay.

Safety and Toxicology

Publicly available information on the safety and toxicology profile of **Quinotolast Sodium** is limited. Comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity assessments, would be required for further clinical development.

Conclusion

Quinotolast Sodium is a potent inhibitor of mast cell mediator release with demonstrated efficacy in preclinical models of allergic disease. Its oral activity makes it an attractive candidate for the treatment of various type I hypersensitivity disorders. While the existing data on its pharmacological profile are promising, further research is needed to fully elucidate its mechanism of action at the molecular level and to characterize its pharmacokinetic and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of **Quinotolast Sodium** and similar mast cell-stabilizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral quinine pharmacokinetics and dietary salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662753#pharmacological-profile-of-quinotolast-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com